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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vitro

cultivation of key Trypanosoma species, namely Trypanosoma cruzi and Trypanosoma brucei.

The methodologies outlined are essential for researchers involved in basic parasitology, drug

discovery, and the development of novel therapeutic strategies against trypanosomiasis.

I. Introduction to Trypanosoma Culture
Trypanosoma species are flagellated protozoan parasites responsible for significant human

and animal diseases. The ability to cultivate these parasites in vitro is fundamental for studying

their complex life cycles, understanding host-parasite interactions, and for the screening of

potential drug candidates. This document details the culture of the two most medically

important species: Trypanosoma cruzi, the causative agent of Chagas disease, and

Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness).

T. cruzi has a complex life cycle involving replicative, non-infectious epimastigotes in the insect

vector, and non-replicative, infectious metacyclic trypomastigotes which are transmitted to the

mammalian host. In the mammal, the parasite transforms into replicative intracellular

amastigotes and then differentiates back into infectious bloodstream trypomastigotes.[1]

T. brucei exists in the mammalian host as proliferative slender bloodstream forms and

quiescent, transmissible stumpy bloodstream forms. In the tsetse fly vector, it transforms into
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procyclic forms in the midgut and eventually into infectious metacyclic forms in the salivary

glands.

II. Quantitative Data on Trypanosoma Culture
The following tables summarize key quantitative parameters for the in vitro culture of T. cruzi

and T. brucei under various conditions. This data is crucial for experimental planning and for

comparing the efficacy of different culture techniques and potential anti-trypanosomal

compounds.

Table 1: Growth Kinetics of Trypanosoma cruzi Life
Cycle Stages

Strain/DTU
Life Cycle
Stage

Culture
Medium

Doubling
Time
(hours)

Maximum
Cell Density
(cells/mL)

Reference

Y (TcII) Epimastigote LIT -
1.5 - 2.0 x

107
[2]

GM (TcI) Epimastigote LIT - > 2.0 x 107 [2]

Bolivia (TcI) Epimastigote LIT -
1.5 - 2.0 x

107
[2]

RAL (TcI) Epimastigote LIT - 1.0 x 107 [2]

MC (TcI) Epimastigote LIT -
1.5 - 2.0 x

107
[2]

CL Brener

(TcVI)

Amastigote

(in Vero cells)

DMEM + 10%

FCS
41.5 ± 2.4 - [3]

Silvio X10/7

(TcI)

Amastigote

(in Vero cells)

DMEM + 10%

FCS
38.7 ± 4.5 - [3]

Y (TcII)
Amastigote

(in Vero cells)

DMEM + 10%

FCS
31.0 ± 2.1 - [3]

DTU: Discrete Typing Unit LIT: Liver Infusion Tryptose DMEM: Dulbecco's Modified Eagle

Medium FCS: Fetal Calf Serum
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Table 2: Differentiation Efficiency of Trypanosoma cruzi
In Vitro

Strain/DT
U

Initial
Stage

Final
Stage

Differenti
ation
Medium

Differenti
ation
Rate (%)

Time to
Peak
Differenti
ation

Referenc
e

Y (TcII)
Epimastigo

te

Metacyclic

Trypomasti

gote

Biphasic

Blood-Agar
40 16 days [4]

DTUI

Strain

Epimastigo

te

Metacyclic

Trypomasti

gote

Biphasic

Blood-Agar
18 - [4]

Dm28c

(TcI)

Epimastigo

te

Metacyclic

Trypomasti

gote

Grace's

Insect

Medium

~45 72 hours [1]

-

Metacyclic

Trypomasti

gote

Amastigote MEMTAU >90 72 hours [5]

MEMTAU: Minimum Essential Medium supplemented with Triatomine Artificial Urine

Table 3: Growth Kinetics of Trypanosoma brucei Life
Cycle Stages
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Strain
Life Cycle
Stage

Culture
Medium

Doubling
Time
(hours)

Maximum
Cell Density
(cells/mL)

Reference

Lister 427
Bloodstream

Form
HMI-9 ~6-8 2 - 5 x 106 [6]

AnTat 1.1E

Bloodstream

Form

(Slender)

HMI-9 -

< 5 x 105 (to

prevent

differentiation

)

[7]

Various
Bloodstream

Form

HMI-9 with

transwells
- 2 x 107

T. congolense
Bloodstream

Form
TcBSF3 - 1 x 107 [8]

Various
Procyclic

Form
SDM-79 ~24 2 - 5 x 107

HMI-9: Hirumi's Modified Iscove's Medium 9 SDM-79: Semi-Defined Medium 79

Table 4: Differentiation of Trypanosoma brucei In Vitro

Initial Stage Final Stage
Inducing
Agent/Cond
ition

Differentiati
on Rate (%)

Time Reference

Slender BSF

(AnTat 1.1E)
Stumpy BSF

8-pCPT-2'-O-

Me-5'-AMP (5

µM)

~63 (PAD1

positive)
48 hours [7]

Stumpy BSF
Procyclic

Form

Cis-aconitate

/ Temperature

drop

Nearly 100 -

Slender BSF

(SUMO chain

mutants)

Procyclic

Form

Cis-aconitate

/ Temperature

drop

~90 24 hours [9][10]
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BSF: Bloodstream Form

III. Experimental Protocols
Protocol 1: Cultivation of Trypanosoma cruzi
Epimastigotes
Objective: To maintain and expand non-infectious epimastigote forms in axenic culture.

Materials:

Liver Infusion Tryptose (LIT) medium

Heat-inactivated Fetal Calf Serum (FCS)

Hemin solution (5 mg/mL in 50% triethanolamine)

Penicillin-Streptomycin solution

T. cruzi epimastigote culture

Sterile culture flasks (T-25 or T-75)

Incubator (28°C)

Hemocytometer or automated cell counter

Procedure:

Prepare complete LIT medium by supplementing the basal medium with 10% FCS, 20 µg/mL

hemin, and 100 U/mL penicillin/100 µg/mL streptomycin.

Aseptically transfer an aliquot of an existing epimastigote culture into a new flask containing

fresh, pre-warmed complete LIT medium. A typical subculture ratio is 1:10 to 1:20.

Incubate the flask at 28°C.

Monitor the culture growth every 2-3 days by counting the parasites using a hemocytometer.
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Subculture the parasites when they reach the late logarithmic phase of growth (typically 5 x

107 to 1 x 108 cells/mL) to maintain a healthy, proliferative culture.

Protocol 2: In Vitro Differentiation of T. cruzi
Epimastigotes to Metacyclic Trypomastigotes
(Metacyclogenesis)
Objective: To induce the transformation of non-infectious epimastigotes into infectious

metacyclic trypomastigotes.

Materials:

Late-logarithmic phase T. cruzi epimastigote culture

Triatomine Artificial Urine (TAU) medium (190 mM NaCl, 17 mM KCl, 2 mM MgCl2, 2 mM

CaCl2, 8 mM phosphate buffer, pH 6.0)

Grace's Insect Medium

Sterile centrifuge tubes

Sterile culture flasks

Incubator (28°C)

Procedure:

Harvest epimastigotes from a late-logarithmic phase culture by centrifugation at 2000 x g for

10 minutes at room temperature.

Wash the parasite pellet twice with sterile phosphate-buffered saline (PBS).

Resuspend the parasites in TAU or Grace's medium at a density of 5 x 108 cells/mL.

Transfer the parasite suspension to a sterile culture flask and incubate at 28°C.

After 2 hours of incubation, dilute the culture with an equal volume of the same medium.
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Continue incubation for 72-96 hours.

Monitor the differentiation process by observing the morphology of the parasites under a

microscope. Metacyclic trypomastigotes are slender with a posterior nucleus and are highly

motile.

Quantify the percentage of metacyclic trypomastigotes by counting in a hemocytometer.

Protocol 3: Cultivation of Trypanosoma brucei
Bloodstream Forms
Objective: To maintain and expand infectious bloodstream forms of T. brucei in axenic culture.

Materials:

HMI-9 medium

Heat-inactivated Fetal Calf Serum (FCS) or Serum Plus™

Penicillin-Streptomycin solution

2-Mercaptoethanol

T. brucei bloodstream form culture

Sterile culture flasks (T-25) or 24-well plates

CO2 incubator (37°C, 5% CO2)

Procedure:

Prepare complete HMI-9 medium by supplementing the basal medium with 10-20% FCS or

Serum Plus™, 100 U/mL penicillin/100 µg/mL streptomycin, and 0.2 mM 2-mercaptoethanol.

Aseptically transfer an aliquot of an existing bloodstream form culture into a new flask or well

containing fresh, pre-warmed complete HMI-9 medium. Maintain cell density between 1 x

105 and 2 x 106 cells/mL.
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Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

Monitor the parasite density daily.

Subculture the parasites every 1-2 days to maintain them in the logarithmic phase of growth.

Protocol 4: In Vitro Differentiation of T. brucei
Bloodstream to Procyclic Forms
Objective: To induce the transformation of bloodstream forms to the insect midgut procyclic

forms.

Materials:

Stumpy bloodstream form T. brucei culture

SDM-79 medium

Cis-aconitate or Citrate solution (6 mM)

Sterile centrifuge tubes

Sterile culture flasks

Incubator (27°C)

Procedure:

Harvest stumpy bloodstream forms from a high-density culture by centrifugation at 1000 x g

for 10 minutes at room temperature.

Resuspend the parasite pellet in SDM-79 medium.

Add cis-aconitate or citrate to a final concentration of 6 mM.

Incubate the culture at 27°C.
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Monitor the differentiation by observing the morphological change from the slender

bloodstream form to the shorter, broader procyclic form with a long flagellum. This process is

typically complete within 24-48 hours.

The appearance of the procyclin surface coat can be confirmed by immunofluorescence

assays.

IV. Signaling Pathways in Trypanosoma
Differentiation
The differentiation between life cycle stages in Trypanosoma is a tightly regulated process

controlled by complex signaling pathways. Understanding these pathways is crucial for

identifying novel drug targets that can disrupt the parasite's life cycle.

Trypanosoma brucei Differentiation Signaling
Quorum Sensing Pathway in Bloodstream Forms:T. brucei regulates its population density in

the mammalian host through a quorum sensing mechanism. Proliferating slender forms release

a "Stumpy Induction Factor" (SIF). As the parasite density increases, the concentration of SIF

rises, triggering the differentiation of slender forms into non-proliferative, transmissible stumpy

forms. This pathway involves a series of protein kinases and RNA-binding proteins that

ultimately lead to cell cycle arrest.[11][12][13]
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Quorum sensing pathway in T. brucei.
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Bloodstream to Procyclic Form Differentiation: The transformation of stumpy forms into

procyclic forms in the tsetse fly midgut is triggered by environmental cues, primarily a drop in

temperature and the presence of citrate or cis-aconitate (CCA).[14] A key signaling pathway

involves a protein tyrosine phosphatase (TbPTP1) and a protein phosphatase interacting

protein (TbPIP39).[14][15] In stumpy forms, TbPTP1 is active and inhibits differentiation. Upon

entering the tsetse midgut, CCA inhibits TbPTP1, leading to the phosphorylation and activation

of TbPIP39, which promotes differentiation into the procyclic form.[14][16]
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T. brucei differentiation signaling.
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Calcium Signaling in Host Cell Invasion: The invasion of mammalian host cells by T. cruzi

trypomastigotes is a complex process that involves the mobilization of intracellular calcium

([Ca2+]i) in both the parasite and the host cell.[17][18][19] The parasite triggers an increase in

host cell [Ca2+]i, which in turn induces lysosome exocytosis at the site of parasite entry,

facilitating the formation of the parasitophorous vacuole.[20] The parasite itself also

experiences a rise in [Ca2+]i, which is crucial for its motility and invasion machinery.[20][21]
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Calcium signaling in T. cruzi invasion.

cAMP Signaling in Differentiation: Cyclic AMP (cAMP) is an important second messenger in T.

cruzi that plays a role in the differentiation of epimastigotes to metacyclic trypomastigotes

(metacyclogenesis).[22][23][24] Environmental cues in the insect vector's gut, such as nutrient

starvation, trigger an increase in intracellular cAMP levels. This activates a signaling cascade,
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likely involving protein kinase A (PKA), which ultimately leads to the expression of genes

required for the metacyclic stage.
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cAMP signaling in T. cruzi differentiation.
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V. Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key experimental procedures in

Trypanosoma cell culture.
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General workflow for Trypanosoma culture.
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In Vitro Differentiation Workflow
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Workflow for in vitro differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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